N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkyl or aralkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the benzodioxin or pyridopyrimidine moieties .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential therapeutic effects, including its role as a cholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Biological Research: It has shown antibacterial activity against various Gram-negative and Gram-positive strains, making it a candidate for developing new antibiotics.
Industrial Applications: The compound’s unique structure may also find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety and has been studied for its potential therapeutic effects.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Another similar compound with antibacterial properties.
Uniqueness
What sets N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[3,4-d]pyrimidin-4-amine apart is its combination of the benzodioxin and pyridopyrimidine structures, which may confer unique biological activities and therapeutic potential .
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H16N4O2/c1-21(17-13-4-5-18-9-14(13)19-11-20-17)10-12-2-3-15-16(8-12)23-7-6-22-15/h2-5,8-9,11H,6-7,10H2,1H3 |
InChI Key |
IQCIRQZXAUECDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
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